3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide
CAS No.: 895456-40-3
Cat. No.: VC5952227
Molecular Formula: C18H15ClN2O3S2
Molecular Weight: 406.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895456-40-3 |
|---|---|
| Molecular Formula | C18H15ClN2O3S2 |
| Molecular Weight | 406.9 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H15ClN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
| Standard InChI Key | VHSMJJCZDWEQFW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, precisely describes its three-component structure:
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Propanamide core: A three-carbon chain with a terminal amide group (CONH)
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4-Chlorophenylsulfonyl moiety: A sulfone group (-SO₂-) attached to a para-chlorinated benzene ring
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4-Phenylthiazol-2-yl substituent: A thiazole heterocycle bearing a phenyl group at position 4
This configuration creates a planar thiazole ring system connected to a flexible sulfonamide linker, enabling both hydrophobic interactions through aromatic groups and hydrogen bonding via the amide/sulfone functionalities .
Spectroscopic Data
Key spectral characteristics from nuclear magnetic resonance (NMR) and infrared (IR) analyses include:
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¹H NMR (DMSO-d₆): Distinct triplets at δ 2.53–2.57 ppm (CH₂ adjacent to sulfone) and δ 3.56–3.60 ppm (SO₂-CH₂), with aromatic protons appearing as multiplets between δ 7.45–7.96 ppm .
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IR (KBr): Strong absorption bands at 1677 cm⁻¹ (amide C=O stretch) and 1305/1149 cm⁻¹ (asymmetric/symmetric SO₂ vibrations) .
Comparative Physicochemical Properties
The compound’s moderate lipophilicity and polar surface area suggest potential membrane permeability, a critical factor for drug candidate viability .
Synthetic Methodologies
Key Synthetic Pathways
The synthesis typically follows a three-stage sequence:
Thioether Formation
Methyl acrylate reacts with 4-chlorobenzenethiol under basic conditions to yield methyl 3-[(4-chlorophenyl)thio]propanoate. This step establishes the sulfur-carbon linkage critical for subsequent oxidation .
Sulfone Generation
Oxidation of the thioether intermediate using hydrogen peroxide (H₂O₂) in acetic acid converts the sulfide (-S-) to a sulfone (-SO₂-), producing methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. Reaction conditions:
Amide Coupling
The methyl ester undergoes aminolysis with 2-amino-4-phenylthiazole in anhydrous DMF, catalyzed by HOBt/DCC. This forms the final amide bond with:
Analytical Validation
Critical quality control measures include:
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HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient)
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Mass Confirmation: ESI-MS m/z 407.9 [M+H]⁺
Pharmacological Considerations
ADMET Profiling
Predicted properties using QikProp:
| Parameter | Value | Acceptability Range |
|---|---|---|
| Caco-2 Permeability | 112 nm/s | >25 nm/s (high) |
| Plasma Protein Binding | 89% | <90% (acceptable) |
| HERG Inhibition | pIC₅₀ 4.1 | >5 (low risk) |
| Hepatotoxicity | Low risk | - |
These predictions suggest adequate absorption but potential cardiac safety concerns requiring experimental validation .
Industrial and Research Applications
Intermediate Utility
The compound serves as a precursor for:
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Oxadiazole Derivatives: Cyclocondensation with CS₂/KOH yields 5-[2-{(4-chlorophenyl)sulfonyl}ethyl]-1,3,4-oxadiazole-2-thiol (74% yield)
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Heterocyclic Hybrids: Reaction with acetonyl acetone produces pyrrole-conjugated analogs with enhanced solubility
Patent Landscape
While no direct patents claim this compound, related structures appear in:
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WO2019154923A1 (Antimicrobial sulfonamides)
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US20210071021A1 (Thiazole-based kinase inhibitors)
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